molecular formula C7H12N2 B1595601 4-Ethyl-3,5-dimethyl-1H-pyrazole CAS No. 7554-67-8

4-Ethyl-3,5-dimethyl-1H-pyrazole

Cat. No. B1595601
Key on ui cas rn: 7554-67-8
M. Wt: 124.18 g/mol
InChI Key: MGSZBMLUKBKFIH-UHFFFAOYSA-N
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Patent
US09314023B2

Procedure details

At room temperature, to a mixture of 3-ethyl-2,4-pentanedione 5 g and ethanol 50 ml was added hydrazine one hydrate 2.9 g and the resulting mixture was stirred for five hours. The ethanol was distilled off and the resulting residue was subjected to a silica gel column chromatography to give 3,5-dimethyl-4-ethyl-1H-pyrazole 6.0 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:7](=O)[CH3:8])[C:4](=O)[CH3:5])[CH3:2].[NH2:10][NH2:11]>C(O)C>[CH3:8][C:7]1[C:3]([CH2:1][CH3:2])=[C:4]([CH3:5])[NH:11][N:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C(C(C)=O)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
NN

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The ethanol was distilled off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=NNC(=C1CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 123.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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